molecular formula C17H17N3O3S B11481393 [4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl](phenyl)methanol

[4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl](phenyl)methanol

Cat. No.: B11481393
M. Wt: 343.4 g/mol
InChI Key: KLMDHNPVYOICGS-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol is a complex organic compound that features a triazole ring, a sulfanyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the methanol moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methanol moiety, potentially yielding various reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological effects

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its binding affinity and the pathways it influences.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ylmethanol
  • 4-(3,4-dimethoxyphenyl)-5-thio-4H-1,2,4-triazol-3-ylmethanol

Uniqueness

Compared to similar compounds, 4-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethanol stands out due to its specific combination of functional groups

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3O3S/c1-22-13-9-8-12(10-14(13)23-2)20-16(18-19-17(20)24)15(21)11-6-4-3-5-7-11/h3-10,15,21H,1-2H3,(H,19,24)

InChI Key

KLMDHNPVYOICGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NNC2=S)C(C3=CC=CC=C3)O)OC

Origin of Product

United States

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